molecular formula C17H17N3O2 B7516462 N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

Número de catálogo B7516462
Peso molecular: 295.34 g/mol
Clave InChI: NBPSNASWPLOPQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. It was first synthesized in 1996 by Hoffmann-La Roche as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mecanismo De Acción

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 selectively binds to the GluN2B subunit of the NMDA receptor, blocking the channel pore and preventing the influx of calcium ions into the neuron. This leads to a reduction in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the specific context.
Biochemical and Physiological Effects:
N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 has been shown to have a number of biochemical and physiological effects in animal models, including improving memory and learning, reducing inflammation and oxidative stress, and increasing neurotrophic factor expression. It has also been shown to have analgesic effects and to reduce the severity of seizures.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is its selectivity for the GluN2B subunit, which allows for more precise manipulation of NMDA receptor function in experimental settings. However, it is important to note that N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 may have off-target effects on other receptors or ion channels, and that its efficacy and safety in human subjects have not been fully established.

Direcciones Futuras

There are several potential future directions for research involving N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981, including:
1. Investigating its potential as a therapeutic agent for various neurological and psychiatric disorders, particularly those involving NMDA receptor dysfunction.
2. Studying its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, to better understand its mechanisms of action.
3. Developing more selective and potent GluN2B antagonists that could be used in clinical settings.
4. Exploring the potential of N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 as a tool for studying the role of NMDA receptors in various physiological and pathological processes.
In conclusion, N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is a selective antagonist of the GluN2B subunit of the NMDA receptor that has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Its precise mechanism of action and potential off-target effects require further investigation, but it remains a valuable tool for studying the role of NMDA receptors in physiological and pathological processes.

Métodos De Síntesis

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is synthesized through a multi-step process involving the reaction of 4-(2-oxoimidazolidin-1-yl) benzoic acid with N-methyl-N-phenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 has been widely used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and to reduce symptoms of depression and anxiety in animal models of these disorders.

Propiedades

IUPAC Name

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-19(14-5-3-2-4-6-14)16(21)13-7-9-15(10-8-13)20-12-11-18-17(20)22/h2-10H,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPSNASWPLOPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.